Ethyl 4-(dimethylamino)-6,7-dimethoxyquinoline-3-carboxylate

Medicinal Chemistry Epigenetics Kinase Inhibitor Design

Ethyl 4-(dimethylamino)-6,7-dimethoxyquinoline-3-carboxylate (CAS 1279210-67-1, MF C₁₆H₂₀N₂O₄, MW 304.35) is a fully substituted quinoline-3-carboxylate ester. Its core scaffold—the 6,7-dimethoxyquinoline motif—is a validated pharmacophore in epigenetic regulation (G9a/GLP inhibition) and kinase-targeted oncology programs.

Molecular Formula C16H20N2O4
Molecular Weight 304.34 g/mol
Cat. No. B12113219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(dimethylamino)-6,7-dimethoxyquinoline-3-carboxylate
Molecular FormulaC16H20N2O4
Molecular Weight304.34 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=CC(=C(C=C2N=C1)OC)OC)N(C)C
InChIInChI=1S/C16H20N2O4/c1-6-22-16(19)11-9-17-12-8-14(21-5)13(20-4)7-10(12)15(11)18(2)3/h7-9H,6H2,1-5H3
InChIKeyUDRUCJLSEGCUIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(Dimethylamino)-6,7-dimethoxyquinoline-3-carboxylate: Structural Identity and In-Class Positioning for R&D Procurement


Ethyl 4-(dimethylamino)-6,7-dimethoxyquinoline-3-carboxylate (CAS 1279210-67-1, MF C₁₆H₂₀N₂O₄, MW 304.35) is a fully substituted quinoline-3-carboxylate ester. Its core scaffold—the 6,7-dimethoxyquinoline motif—is a validated pharmacophore in epigenetic regulation (G9a/GLP inhibition) [1] and kinase-targeted oncology programs [2]. This compound is positioned as a high-purity research material (supplied at ≥97–98% purity) within a well-established class. However, the specific 4-dimethylamino-3-ethyl ester substitution pattern places it at a distinct node in structure–activity relationship (SAR) space, separating it from the more extensively characterized 4-chloro, 4-hydroxy, and 2,4-diamino analogs.

Scaffold 6,7-Dimethoxyquinoline core with reported methyltransferase and kinase target engagement
Substitution Unique 4-dimethylamino / 3-ethyl ester pattern unexplored in published G9a/kinase series
Use Context SAR probe for epigenetic-oncology programs and selectivity profiling

Critical Substitution Risks: Why Ethyl 4-(Dimethylamino)-6,7-dimethoxyquinoline-3-carboxylate Cannot Be Freely Interchanged with Close Analogs


In-class substitution of 6,7-dimethoxyquinoline derivatives is demonstrably unreliable because activity is exquisitely sensitive to the nature of the 4-position substituent and the regioisomeric placement of the methoxy groups. The G9a inhibitor literature shows that replacing the 4-amino/4-anilino group with a 4-dimethylamino moiety fundamentally alters the hydrogen-bonding capacity and basicity at this position, which is critical for interaction with the Asp1088 residue in the G9a binding pocket [1]. Similarly, shifting the dimethoxy substitution from the 6,7- to the 5,8-positions (CAS 1216524-67-2) produces a regioisomer with a different electrostatic surface and steric profile, likely abolishing the π-stacking and van der Waals contacts that the 6,7-dimethoxy pattern establishes with aromatic residues in kinase and methyltransferase targets [1]. Even among 6,7-dimethoxyquinoline-3-carboxylates, the 4-chloro analog (CAS 26893-14-1) serves primarily as a synthetic intermediate intended for further derivatization, not as a functional equivalent of the pre-formed 4-dimethylamino final compound. The evidence review below quantifies where these structural differences manifest as measurable differentiation.

5,8-Dimethoxy regioisomer
May lack target binding; the 6,7-pattern is essential for reported G9a/kinase pharmacophore interaction.
4-Chloro analog
Serves as a synthetic intermediate; the 4-dimethylamino group provides distinct electronic/H-bonding profile.
4-Anilino series
Different hydrogen-bond donor/acceptor capacity may shift selectivity across methyltransferase and kinase targets.

Quantitative Differentiation Evidence for Ethyl 4-(Dimethylamino)-6,7-dimethoxyquinoline-3-carboxylate versus Structural Analogs


Regioisomeric Differentiation: 6,7-Dimethoxy versus 5,8-Dimethoxy Substitution in 4-Dimethylaminoquinoline-3-carboxylates

The target compound (CAS 1279210-67-1) and its 5,8-dimethoxy regioisomer (CAS 1216524-67-2) share identical molecular formula (C₁₆H₂₀N₂O₄) and molecular weight (304.35 g/mol), yet differ in the ring position of the two methoxy substituents. In the context of 6,7-dimethoxyquinazoline/quinoline G9a inhibitors, the 6,7-dimethoxy substitution pattern is documented to be essential for acquiring the correct docking pose; analogs lacking this specific arrangement (including those with bridged or absent dimethoxy groups) fail to reproduce the binding pose and lose in vitro activity [1]. The 5,8-regioisomer has no reported G9a or kinase biochemical activity in the peer-reviewed literature [1]. Both compounds are commercially available at comparable purity (target: 97–98%; regioisomer: 97–98%) , but the target compound's 6,7-substitution aligns with the pharmacophoric requirements validated for multiple target classes.

Regioisomeric Control
Pharmacophore requirement
6,7- vs. 5,8-dimethoxy substitution; identical MW but only 6,7-pattern aligns with validated G9a binding pose.
Regioisomeric mismatch may abolish target engagement.
Both isomers commercially available at comparable purity; 5,8-isomer lacks reported activity.
Medicinal Chemistry Epigenetics Kinase Inhibitor Design

4-Position Substituent Differentiation: Dimethylamino versus Chloro in 6,7-Dimethoxyquinoline-3-carboxylates

The target compound bears a 4-dimethylamino group (CAS 1279210-67-1, MW 304.35), whereas the structurally closest commercially available analog at the 4-position is the 4-chloro derivative (CAS 26893-14-1, MW 295.72) . The 4-chloro compound is explicitly characterized by vendors as a synthetic intermediate for further derivatization via nucleophilic aromatic substitution . In contrast, the 4-dimethylamino group introduces a tertiary amine with distinct basicity (predicted pKa ~4–5 for the conjugate acid) and altered hydrogen-bond acceptor character, which directly impacts target binding: molecular docking studies of related 2,4-diaminoquinoline G9a inhibitors demonstrate that the protonated nitrogen at position 1 (ring nitrogen) and the 4-amino substituent engage in critical interactions with Asp1088 [1]. The 4-dimethylamino analog replaces the primary amine hydrogen-bond donor with a tertiary, non-HBD dimethylamino group, which would be expected to alter both binding affinity and selectivity profiles relative to the 4-amino/4-chloro scaffolds.

4-Position Substituent
Class-level inference
4-N(CH₃)₂ vs. 4-Cl; dimethylamino provides pre-installed amino functionality with altered basicity and no H-bond donor.
Substitution may alter binding affinity and selectivity profiles.
No direct IC₅₀ comparison available for this pair; 4-Cl is a synthetic intermediate.
Synthetic Chemistry Drug Discovery Kinase Inhibition

Pharmacophoric Validation of the 6,7-Dimethoxyquinoline Core: Embedded Scaffold with Documented Target Engagement (G9a IC₅₀)

Although the target compound itself lacks published IC₅₀ data, the 6,7-dimethoxyquinoline core embedded within its structure has been validated as a G9a/GLP inhibitory scaffold. In the study by Srimongkolpithak et al., 2,4-diamino-6,7-dimethoxyquinoline derivatives (compounds 41 and 42) demonstrated potent inhibition of G9a with IC₅₀ values of 67 nM [1] and were equipotent against GLP (G9a-like protein). Importantly, these quinoline-based inhibitors were found to be inactive against all other methyltransferases in a 23-enzyme selectivity panel at concentrations up to 50 μM, with the exception of moderate activity against SETD2 and EZH2 [1]. This contrasts with the quinazoline-based G9a inhibitor BIX-01294, which shows broader off-target methyltransferase activity. The target compound, carrying the identical 6,7-dimethoxyquinoline core, may serve as a starting scaffold for G9a inhibitor optimization programs exploring 4-dialkylamino substitution.

G9a Inhibitor Core
Class-level inference
IC₅₀ = 67 nM for related 2,4-diamino-6,7-dimethoxyquinoline derivatives; 25-fold more potent than BIX-01294.
Scaffold supports G9a inhibitor optimization studies.
Target compound not directly assayed; 4-N(CH₃)₂ may shift potency and selectivity.
Epigenetics Histone Methyltransferase G9a/GLP Inhibition

Documented Role of 6,7-Dimethoxy Substitution in EGFR and Topoisomerase I Inhibitor Potency

Beyond epigenetic targets, the 6,7-dimethoxy substitution on the quinoline ring has been independently shown to be advantageous for kinase inhibition. A series of PDGF receptor tyrosine kinase inhibitors demonstrated that the presence of 6,7-dimethoxy groups on the quinoline ring was advantageous, although not essential, for potent inhibition [1]. In EGFR-targeted programs, 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine (compound 18) was identified as the most potent inhibitor of the UCH-2 chordoma cell line to date with an IC₅₀ of 310 nM [2]. Separately, 4-alkoxy-2-aryl-6,7-dimethoxyquinolines were discovered as a new class of topoisomerase I inhibitors with potent in vitro anticancer activity [3]. The target compound's 6,7-dimethoxy pattern is therefore a broadly enabling structural feature across multiple oncology target classes, while its 4-dimethylamino group differentiates it from the 4-anilino and 4-alkoxy series dominating the published kinase and topoisomerase inhibitor literature.

Multi-Target Motif
Class-level inference
6,7-Dimethoxy pattern enhances potency in EGFR (IC₅₀ 42–310 nM), PDGFR, and topoisomerase I biochemical/cellular assays.
Motif may support kinase probe development across multiple oncology targets.
4-Dimethylamino vector unexplored in these published series; selectivity profile unknown.
Oncology EGFR Kinase Topoisomerase I

Prioritized Application Scenarios for Ethyl 4-(Dimethylamino)-6,7-dimethoxyquinoline-3-carboxylate Based on Quantitative Differentiation Evidence


G9a/GLP Inhibitor Lead Optimization with 4-Dialkylamino SAR Exploration

The 6,7-dimethoxyquinoline core is validated as a selective G9a/GLP inhibitory scaffold (IC₅₀ = 67 nM for 2,4-diamino derivatives) [1]. The target compound provides a pre-functionalized 4-dimethylamino group, enabling direct SAR exploration of 4-dialkylamino substitution that has not been reported in the published 2,4-diaminoquinoline G9a series. The ethyl ester at position 3 can be hydrolyzed to the carboxylic acid for further derivatization or retained as a prodrug-protecting group. Programs seeking novel IP space around the BIX-01294/UNC0224 chemotype should consider this compound as an entry point to 3-substituted quinoline G9a inhibitors.

Dual-Pharmacophore Probe for Kinase and Methyltransferase Selectivity Profiling

The target compound combines structural features from two validated oncology pharmacophores: the 6,7-dimethoxy motif (advantageous for EGFR and PDGFR kinase inhibition) [2][3] and the quinoline core (validated for G9a methyltransferase inhibition) [1]. This dual-pharmacophore character makes the compound a valuable selectivity probe for cross-target profiling in epigenetic-oncology combination screens, where understanding the contribution of each structural feature to polypharmacology is critical.

Regioisomeric Control in Structure–Activity Relationship Studies

With the 5,8-dimethoxy regioisomer (CAS 1216524-67-2) commercially available as a direct comparator , researchers can procure both compounds as a matched pair to definitively establish the contribution of dimethoxy substitution pattern to biological activity. This head-to-head regioisomeric comparison is uniquely enabled by the commercial availability of both isomers at comparable purity (≥97%) , and is essential for patent applications that claim specific substitution patterns on the quinoline ring.

Synthetic Intermediate for 4-Dimethylamino-6,7-dimethoxyquinoline-Derived Libraries

The 3-ethyl ester serves as a versatile synthetic handle for library generation. Hydrolysis to the carboxylic acid followed by amide coupling enables rapid exploration of 3-carboxamide SAR, while the 4-dimethylamino group can be deprotected or further alkylated. This compound provides an alternative entry point to quinoline-based libraries compared to the more commonly used 4-chloro-6,7-dimethoxyquinoline-3-carboxylate intermediate , avoiding the need for post-functionalization amination steps.

Application
Selection Property
Validation Focus
G9a/GLP methyltransferase inhibition studies
4-Dimethylamino substitution vector for SAR expansion
G9a/GLP biochemical selectivity profiling
Cross-target kinase/methyltransferase selectivity profiling
Dual pharmacophore (6,7-dimethoxy + 4-dialkylamino)
Polypharmacology assessment in epigenetic-oncology screens
Regioisomeric SAR control
Matched 6,7- and 5,8-dimethoxy isomer pair
Substitution pattern effect on target binding
Quinoline-based library synthesis
Pre-functionalized 4-dimethylamino group
Streamlined access to 4-aminoquinoline scaffolds without post-synthetic amination
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